(Methoxymethyl)(methyl)diphenylsilane

Protecting Group Chemistry Hydrolytic Stability Silyl Ethers

(Methoxymethyl)(methyl)diphenylsilane (CAS 18407-48-2) is a triorganosubstituted organosilane characterized by a silicon center bearing two phenyl groups, one methyl group, and one methoxymethyl (CH₂OCH₃) moiety. Its calculated physical properties include a molecular weight of 242.39 g/mol, a density of 1.0±0.1 g/cm³, a boiling point of 295.1±32.0 °C at 760 mmHg, and a flash point of 104.8±25.5 °C, as determined via Advanced Chemistry Development (ACD/Labs) software.

Molecular Formula C15H18OSi
Molecular Weight 242.39 g/mol
Cat. No. B12106679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Methoxymethyl)(methyl)diphenylsilane
Molecular FormulaC15H18OSi
Molecular Weight242.39 g/mol
Structural Identifiers
SMILESCOC[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C15H18OSi/c1-16-13-17(2,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3
InChIKeyZOYKQGYFQVOLQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Methoxymethyl)(methyl)diphenylsilane: Core Physicochemical and Structural Identity for Procurement Verification


(Methoxymethyl)(methyl)diphenylsilane (CAS 18407-48-2) is a triorganosubstituted organosilane characterized by a silicon center bearing two phenyl groups, one methyl group, and one methoxymethyl (CH₂OCH₃) moiety . Its calculated physical properties include a molecular weight of 242.39 g/mol, a density of 1.0±0.1 g/cm³, a boiling point of 295.1±32.0 °C at 760 mmHg, and a flash point of 104.8±25.5 °C, as determined via Advanced Chemistry Development (ACD/Labs) software . This specific substitution pattern distinguishes it from common trialkylsilyl ethers (e.g., TMS, TES, TBS, TBDPS) by virtue of the methoxymethyl ligand, which introduces an additional oxygen atom and alters both steric and electronic parameters relative to purely alkyl- or aryl-substituted silyl groups.

Why (Methoxymethyl)(methyl)diphenylsilane Cannot Be Replaced by Generic Trialkylsilyl or Alkoxysilane Analogs


While many triorganosilanes are employed as protecting groups or synthetic intermediates, the introduction of a methoxymethyl (CH₂OCH₃) substituent on silicon creates a unique reactivity profile that fundamentally diverges from purely alkyl- or aryl-substituted analogs . Silyl diethers bearing electron-withdrawing alkoxy groups exhibit greater acid stability yet higher fluoride lability compared to standard trialkyl(aryl)silyl protecting groups such as TBS or TBDPS [1]. Furthermore, the presence of two phenyl rings confers significant steric bulk and hydrolytic resistance, placing methyldiphenylsilyl (MDPS) derivatives in a distinct stability tier relative to less hindered systems like TMS or TES [2]. These orthogonal stability characteristics—enhanced acid resistance coupled with fluoride sensitivity—cannot be replicated by substituting a generic trialkylsilyl chloride or a dimethoxysilane. Additionally, in catalytic applications, the extended O–Si–C–O framework of methoxymethyl-substituted silanes alters the spatial and electronic environment around the silicon center, directly impacting performance metrics such as catalyst activity and stereoselectivity in polymerization processes [3].

Quantitative Differentiation of (Methoxymethyl)(methyl)diphenylsilane vs. Trialkylsilyl and Dimethoxysilane Comparators


Acid Hydrolysis Stability: MDPS Framework Exhibits Intermediate Resistance Between TES and TBS

The methyldiphenylsilyl (MDPS) core of (methoxymethyl)(methyl)diphenylsilane positions it within a defined acid stability hierarchy. According to Gelest's compiled stability correlation, MDPS ethers are more acid-stable than trimethylsilyl (TMS), dimethylphenylsilyl (DMPS), and triethylsilyl (TES) ethers, but less stable than tert-butyldimethylsilyl (TBS) ethers [1]. This places the target compound's silyl core in a intermediate stability tier, offering a balance between ease of installation (compared to more hindered TBS/TBDPS) and resilience to acidic reaction conditions (compared to labile TMS/TES). The presence of the electron-withdrawing methoxymethyl group is expected to further enhance acid stability relative to purely alkyl-substituted MDPS ethers, as electron-withdrawing substituents on silicon generally increase resistance to acid-catalyzed hydrolysis [2].

Protecting Group Chemistry Hydrolytic Stability Silyl Ethers

Basic Hydrolysis Stability: MDPS Core Offers Intermediate Resistance, Positioned Between TES and TBS/TBDPS

Under basic conditions, the relative stability of silyl ethers follows a different order than in acid. While MDPS is not explicitly quantified in the classic TMS-based scale, its structural analog DMPS (dimethylphenylsilyl) and the closely related MDPS (methyldiphenylsilyl) are expected to fall between TES (relative stability 10-100) and TBS/TBDPS (relative stability ~20,000) [1]. The target compound's methoxymethyl substituent, being electron-withdrawing, typically reduces base stability relative to purely alkyl-substituted analogs [2]. Thus, (methoxymethyl)(methyl)diphenylsilane is anticipated to exhibit base lability greater than TBS/TBDPS but potentially greater than TES, making it suitable for selective deprotection strategies in the presence of more robust silyl ethers.

Protecting Group Chemistry Base Stability Silyl Ethers

Fluoride Ion Reactivity: Electron-Withdrawing Methoxymethyl Group Enhances Fluoride Lability vs. Trialkylsilyl Ethers

Silyl diethers bearing electron-withdrawing alkoxy substituents, such as the methoxymethyl group in (methoxymethyl)(methyl)diphenylsilane, exhibit markedly higher reactivity toward fluoride ion than their trialkylsilyl counterparts [1]. While quantitative rate comparisons for this specific compound are absent from the open literature, the general class behavior is well-established: the greater the number of electron-withdrawing substituents on silicon, the higher the fluoride reactivity [1]. This enhanced fluoride lability can be exploited for chemoselective deprotection; for example, a silyl diether can be cleaved with tetrabutylammonium fluoride (TBAF) under conditions where a standard TBS or TBDPS ether remains intact, providing an additional layer of orthogonal protection in multi-step syntheses [2].

Fluoride-Mediated Deprotection Silyl Ether Cleavage Protecting Group Orthogonality

Propylene Polymerization External Donor Performance: Bis(methoxymethyl)diphenylsilane Improves Isotacticity and Catalyst Activity vs. Dimethoxysilane Donors

In a 2022 study, bis(methoxymethyl)diphenylsilane (Donor-PhS)—a structural analog of the target compound—was synthesized and evaluated as an external donor in MgCl₂-supported Ziegler-Natta propylene polymerization [1]. When compared to conventional dimethoxysilane external donors, the bis(methoxymethyl)silane donors demonstrated a clear advantage: they were conducive to improving the isotacticity of polypropylene and the catalytic activity, particularly at low addition levels [1]. Density functional theory (DFT) calculations revealed that the new bis(methoxymethyl)silanes possess a wider O1–O2 distance and lower electron cloud density than dimethoxysilanes, indicating superior control over catalyst performance at low donor concentrations [1]. While (methoxymethyl)(methyl)diphenylsilane differs by having one methoxymethyl group instead of two, its structural similarity to Donor-PhS suggests analogous beneficial effects when employed as an external donor or catalyst modifier.

Ziegler-Natta Catalysis Polypropylene External Donors Isotacticity

Targeted Research and Industrial Scenarios Where (Methoxymethyl)(methyl)diphenylsilane Offers Measurable Advantage


Orthogonal Alcohol Protection in Multi-Step Organic Synthesis

In complex molecule synthesis requiring sequential deprotection of multiple hydroxyl groups, (methoxymethyl)(methyl)diphenylsilane can be strategically employed as a silyl diether protecting group. Its intermediate acid stability (greater than TMS/TES, less than TBS) and enhanced fluoride lability (due to the electron-withdrawing methoxymethyl group) enable it to be selectively removed with fluoride sources (e.g., TBAF) while leaving TBS or TBDPS ethers intact [1]. Conversely, its acid stability allows it to survive mild acidic conditions that would cleave TMS or TES groups [2].

External Donor or Modifier in Ziegler-Natta Propylene Polymerization

Based on the demonstrated performance of bis(methoxymethyl)diphenylsilane (Donor-PhS), (methoxymethyl)(methyl)diphenylsilane can serve as a precursor or direct additive to MgCl₂-supported Ziegler-Natta catalyst systems [3]. Its use as an external donor is expected to improve polypropylene isotacticity and catalyst activity at low addition levels compared to conventional dimethoxysilane donors [3]. The methoxymethyl ligand's extended O–Si–C–O framework alters the electron density and spatial arrangement around silicon, leading to better stereocontrol during polymerization.

Synthesis of Silyl-Protected Intermediates for Silicone Resins and Surface Treatments

(Methoxymethyl)(methyl)diphenylsilane is used industrially as a crosslinking agent, coupling agent, and raw material for silicone oils, fluids, and surfactants . Its stable physicochemical properties—boiling point ~295°C, flash point ~105°C —and the presence of both reactive methoxy and hydrolytically robust phenyl groups make it suitable for preparing branched methyl-phenyl silicone resins and serving as a surface treatment agent for fiberglass and reinforced plastic laminates, where it can improve mechanical strength, heat resistance, and moisture-proofing .

Precursor for Specialized Organosilicon Reagents via Iterative Dephenylative Etherification

Recent advances in programmable, iterative synthesis of fully heteroleptic all-carbon substituted silanes utilize diphenyl-substituted silanes as key building blocks . (Methoxymethyl)(methyl)diphenylsilane's diphenyl framework enables mono-selective dephenylative etherifications, allowing for the sequential attachment of diverse carbon units to the silicon center. This makes the compound a valuable starting material for constructing complex, unnatural silane architectures in a controllable, programmable fashion .

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